molecular formula C11H10BrFO2 B1398877 ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate CAS No. 1171825-32-3

ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate

Cat. No. B1398877
CAS RN: 1171825-32-3
M. Wt: 273.1 g/mol
InChI Key: SMUPSFNKVDBKSI-GQCTYLIASA-N
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Description

Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, also known as 2E-3-bromo-4-fluorophenylprop-2-enoate, is an organic compound with a molecular formula of C9H8BrFO2. It is a colorless liquid with a boiling point of 206°C and a melting point of -44°C. This compound has a wide range of applications in scientific research, ranging from drug synthesis to biochemical and physiological studies.

Scientific Research Applications

Crystal Packing and Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound structurally similar to ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, demonstrates unique crystal packing interactions. This compound exhibits N⋯π and O⋯π interactions and hydrogen bonding in its crystal structure, contributing to its stability and properties (Zhang, Wu, & Zhang, 2011).

Non-Hydrogen Bonding Interactions

In a study on similar compounds, a rare C⋯π interaction of non-hydrogen bond type was observed in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This finding highlights the significance of non-traditional bonding interactions in these molecules (Zhang, Tong, Wu, & Zhang, 2012).

Spectrometric Identification and Structural Analysis

Research on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, another analogous compound, involved detailed spectrometric identification. Techniques like IR, UV, and NMR spectroscopy were used for characterizing the compound, providing insights into its structural features (Johnson et al., 2006).

Application in Organic Synthesis

The study of mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, similar to the compound , led to the synthesis of 3-fluorofuran-2(5H)-ones. This research demonstrates the potential application of these compounds in organic synthesis, particularly in the formation of fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Coenzyme NADH Model Reactions

A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, which is structurally related, showed reactions leading to different products through distinct mechanisms. This research could have implications for understanding biochemical processes involving similar compounds (Fang, Liu, Wang, & Ke, 2006).

Electrochemical Reduction Studies

In the field of electrochemistry, research on ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate revealed insights into the electrochemical reduction processes at carbon cathodes, suggesting potential applications in electrochemical syntheses (Esteves et al., 2003).

properties

IUPAC Name

ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUPSFNKVDBKSI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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